3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-oxo-2-phenylethyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-(1-(Methylsulfonyl)piperidin-4-yl)-1-(2-oxo-2-phenylethyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that features a triazolone core, a piperidine ring, and various functional groups including a methylsulfonyl group, a phenyl group, and a thiophene ring
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structure suggests potential interactions with biological macromolecules.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It may act as an inhibitor or modulator of specific biological pathways, offering possibilities for the treatment of diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
If it acts like other cdk2 inhibitors, it likely binds to the atp-binding pocket of cdk2, preventing atp from binding and thereby inhibiting the kinase activity of cdk2 .
Biochemical Pathways
If it acts as a cdk2 inhibitor, it would affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Pharmacokinetics
Similar compounds are typically designed to have good absorption and bioavailability, low metabolism for increased half-life, and effective excretion to reduce toxicity .
Result of Action
If it acts as a cdk2 inhibitor, it would likely result in cell cycle arrest, preventing cells from proliferating .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-oxo-2-phenylethyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using methylsulfonyl chloride in the presence of a base like triethylamine.
Synthesis of the Triazolone Core: The triazolone core can be formed via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Attachment of the Phenylethyl and Thiophene Groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using reagents like phenylacetic acid derivatives and thiophene-2-carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methylsulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings (phenyl and thiophene) can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
3-(1-(Methylsulfonyl)piperidin-4-yl)-1-(2-oxo-2-phenylethyl)-4-(phenyl)-1H-1,2,4-triazol-5(4H)-one: Similar structure but with a phenyl group instead of a thiophene ring.
3-(1-(Methylsulfonyl)piperidin-4-yl)-1-(2-oxo-2-phenylethyl)-4-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-oxo-2-phenylethyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one may confer unique electronic properties and biological activities compared to its analogs with different aromatic rings. This uniqueness could be crucial for its specific interactions and applications in various fields.
Properties
IUPAC Name |
5-(1-methylsulfonylpiperidin-4-yl)-2-phenacyl-4-thiophen-2-yl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-30(27,28)22-11-9-16(10-12-22)19-21-23(14-17(25)15-6-3-2-4-7-15)20(26)24(19)18-8-5-13-29-18/h2-8,13,16H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBTZQQYXUYUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN(C(=O)N2C3=CC=CS3)CC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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